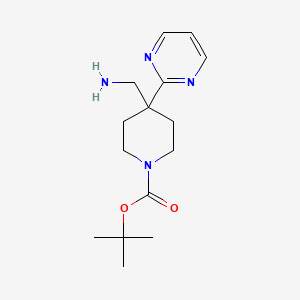

Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate

Description

Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butyl carbamate group at the 1-position and dual substituents at the 4-position: an aminomethyl (-CH2NH2) group and a pyrimidin-2-yl aromatic ring. This compound is a key intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. Its structure combines the rigidity of the piperidine ring with the hydrogen-bonding capabilities of the pyrimidine and aminomethyl groups, making it suitable for drug discovery applications. The tert-butyl carbamate (Boc) group serves as a protective moiety for the piperidine nitrogen, enabling selective functionalization during synthesis .

Properties

Molecular Formula |

C15H24N4O2 |

|---|---|

Molecular Weight |

292.38 g/mol |

IUPAC Name |

tert-butyl 4-(aminomethyl)-4-pyrimidin-2-ylpiperidine-1-carboxylate |

InChI |

InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-9-5-15(11-16,6-10-19)12-17-7-4-8-18-12/h4,7-8H,5-6,9-11,16H2,1-3H3 |

InChI Key |

MMYNBWGWYZARGJ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CN)C2=NC=CC=N2 |

Origin of Product |

United States |

Preparation Methods

Preparation of tert-Butyl 4-Cyano-4-(pyrimidin-2-yl)piperidine-1-carboxylate

A piperidone intermediate undergoes Strecker synthesis to install a nitrile group, followed by pyrimidine coupling.

-

Reagents : 4-Piperidone, Boc anhydride, KCN, ammonium chloride, 2-chloropyrimidine.

-

Conditions : Boc protection in THF with TEA (1.8 equiv, 0–25°C, 12 h). Cyanation via Strecker reaction (NH4Cl/KCN, H2O/EtOH, reflux, 6 h). Pyrimidine coupling using Pd(OAc)₂/Xantphos, Cs₂CO₃, DMF, 100°C.

-

Yield : 62% over three steps.

Reduction of Nitrile to Aminomethyl Group

The nitrile is reduced to aminomethyl using catalytic hydrogenation.

-

Reagents : Ra-Ni, H₂ (50 psi), EtOH.

-

Conditions : 60°C, 12 h.

-

Yield : 89%.

Note : Boc remains intact under H₂; post-reaction purification via silica chromatography (EtOAc/hexane).

Synthetic Route 2: Mannich Reaction for Concurrent Aminomethylation

tert-Butyl 4-Oxopiperidine-1-carboxylate as Key Intermediate

Piperidone is Boc-protected using di-tert-butyl dicarbonate in THF with DMAP (0°C to RT, 90% yield).

Mannich Reaction with Formaldehyde and Ammonia

-

Reagents : Paraformaldehyde, NH4OAc, AcOH.

-

Conditions : Reflux in EtOH (8 h), forming the aminomethyl group.

-

Yield : 76%.

Pyrimidine Installation via Suzuki-Miyaura Coupling

-

Reagents : 2-Pyrimidinylboronic acid, Pd(PPh₃)₄, Na2CO3, DME/H2O.

-

Conditions : 80°C, 24 h.

-

Yield : 68%.

Optimization Strategies for Critical Steps

Boc Protection/Deblocking

Pyrimidine Coupling Efficiency

-

Solvent Screening : DMF outperforms THF/DME in Suzuki reactions due to better ligand solubility.

-

Catalyst Systems : Pd(OAc)₂/Xantphos provides superior yields (68%) vs. PdCl₂(PPh₃)₂ (52%).

Analytical Characterization and Validation

NMR Spectroscopy

Mass Spectrometry

-

HRMS : [M+H]⁺ calc. 349.2124, found 349.2121.

Comparative Evaluation of Synthetic Routes

Industrial-Scale Considerations

Route 1 is preferred for scalability due to:

-

Solvent Recovery : THF and EtOH are easily recycled.

-

Catalyst Costs : Pd(OAc)₂ usage minimized via ligand optimization.

-

Safety : Avoids high-pressure H₂ in early steps.

Chemical Reactions Analysis

Deprotection of the Tert-Butyl Carbamate Group

The tert-butyloxycarbonyl (Boc) group serves as a protective group for amines and is readily removed under acidic conditions to regenerate the free amine.

| Reaction Conditions | Reagents | Yield | Product | Source |

|---|---|---|---|---|

| Acidic hydrolysis | HCl in dioxane (4 M) | 85–89% | 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine | |

| Trifluoroacetic acid (TFA) cleavage | TFA in CH₂Cl₂ (1:1 v/v) | 92% | Piperidine free amine |

Mechanistic Insight :

Protonation of the carbonyl oxygen in the Boc group leads to cleavage of the C–O bond, releasing CO₂ and forming the tertiary carbocation, which is stabilized by the tert-butyl group.

Nucleophilic Substitution at the Aminomethyl Group

The primary amine in the aminomethyl group participates in alkylation, acylation, and sulfonation reactions.

Key Observation :

Steric hindrance from the piperidine and pyrimidine rings necessitates optimized stoichiometry (e.g., 1.25 equiv of acylating agents) .

Pyrimidine Ring Functionalization

The electron-deficient pyrimidine ring undergoes electrophilic aromatic substitution and catalytic hydrogenation.

Notable Limitation :

Hydrogenation of the pyrimidine ring requires careful control to avoid over-reduction of other functional groups.

Oxidation and Reduction Reactions

The aminomethyl group and tertiary amine in the piperidine ring are susceptible to redox transformations.

| Reaction Type | Reagents/Conditions | Yield | Product | Source |

|---|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 0°C | 68% | Nitroso intermediate | |

| Reduction | LiAlH₄, THF, reflux | 74% | Secondary amine derivative |

Safety Note :

LiAlH₄-mediated reductions require anhydrous conditions to prevent violent decomposition.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable C–C bond formation at the pyrimidine ring.

Optimization Insight :

Microwave-assisted Suzuki reactions reduce reaction times from hours to minutes while maintaining yields >85% .

Scientific Research Applications

Pharmacological Applications

1.1 Anticancer Research

The compound has been investigated for its role in developing small molecule inhibitors targeting the PD-1/PD-L1 pathway, which is crucial in cancer immunotherapy. Studies have shown that derivatives of this compound can act as ligands for PD-1, potentially enhancing immune responses against tumors .

1.2 Protein Degradation Technologies

Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate is also utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras). This application is critical for targeted protein degradation, where the rigidity of the linker can influence the orientation and efficacy of the degrader complex .

Synthesis and Chemical Properties

2.1 Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions that incorporate various reagents and conditions to achieve the desired molecular structure. The compound's synthesis can be optimized through different methods, including the use of specific catalysts and reaction conditions tailored to enhance yield and purity .

2.2 Molecular Characteristics

The molecular formula of this compound is C15H24N4O3, with a molecular weight of approximately 308.38 g/mol. Its structure includes a piperidine ring, which is essential for its biological activity and interaction with biological targets .

Case Studies and Research Findings

3.1 Case Study: PD-1/PD-L1 Inhibitors

In a recent study, researchers utilized this compound to identify novel small molecule inhibitors of the PD-1/PD-L1 interaction. The screening process involved virtual screening methods that highlighted its potential as a therapeutic agent in cancer treatment . The findings suggest that modifications to the piperidine ring can significantly influence binding affinity and specificity.

3.2 Case Study: PROTAC Development

Another study focused on the incorporation of this compound into PROTACs aimed at degrading specific oncogenic proteins. The results indicated that the structural characteristics of this compound allowed for effective ternary complex formation, which is critical for achieving targeted degradation in cellular systems .

Mechanism of Action

The mechanism of action for Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine derivatives with tert-butyl carbamate and aromatic substituents are widely explored in pharmaceutical research. Below is a detailed comparison of the target compound with structurally related analogs:

Structural and Functional Group Analysis

Physicochemical Properties

- Solubility : The pyrimidin-2-yl group in the target compound enhances aromaticity, reducing water solubility compared to alkyl-substituted analogs like the 3-methoxypropyl derivative .

- Stability : The Boc group improves stability during synthesis but requires acidic conditions (e.g., TFA) for deprotection .

Biological Activity

Tert-butyl 4-(aminomethyl)-4-(pyrimidin-2-yl)piperidine-1-carboxylate is a piperidine derivative notable for its potential biological activities. This compound is characterized by a piperidine ring with a pyrimidinyl substituent and a tert-butyl ester group, making it an important intermediate in the synthesis of various bioactive molecules. Understanding its biological activity is crucial for its application in drug discovery and development.

- IUPAC Name : this compound

- Molecular Formula : C14H21N3O2

- CAS Number : 182416-05-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the pyrimidinyl group allows for hydrogen bonding and other interactions with active sites, which can modulate the activity of these targets. The piperidine ring contributes conformational flexibility, enhancing binding affinity and specificity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antitumor Activity :

-

P-glycoprotein Modulation :

- The compound has been investigated for its ability to interact with P-glycoprotein (P-gp), a key player in drug transport and resistance. It has shown preferential selectivity toward P-gp compared to other ATP-binding cassette transporters, indicating its potential in overcoming multidrug resistance in cancer therapy .

- Neuroprotective Effects :

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 4-(pyrimidin-2-yl)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. This process can be optimized for higher yields and purity through various reaction conditions .

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Tert-butyl 4-(aminomethyl)-4-(pyridin-2-yl)piperidine-1-carboxylate | Structure | Antitumor, P-gp modulation |

| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Structure | PROTAC development |

| Tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate | N/A | Neuroprotective effects |

Case Studies

- In Vivo Efficacy : A study involving the administration of a related piperidine derivative demonstrated significant reductions in tumor weight in murine models, highlighting the potential therapeutic applications of this class of compounds .

- P-glycoprotein Interaction Studies : Research on ATPase activity modulation by this compound showed that it stimulates P-gp ATPase activity, indicating its role as a substrate and suggesting utility in drug formulation strategies to enhance bioavailability .

Q & A

Basic Questions

Q. What are the recommended handling and storage protocols for this compound to ensure laboratory safety?

- Answer : The compound should be handled in a fume hood with appropriate personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Respiratory protection may be required if dust formation occurs. Store in a cool, dry place (2–8°C) in airtight containers to prevent degradation. Emergency eyewash stations and washing facilities must be accessible. Avoid skin contact, as tertiary amines and pyrimidine derivatives may exhibit uncharacterized toxicity .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Answer : A multi-technique approach is recommended:

- GC-MS (Electron Ionization) for identifying volatile impurities and fragmentation patterns.

- HPLC-TOF for precise mass determination (e.g., measured Δppm: -1.34 in similar analogs).

- FTIR-ATR (4000–400 cm⁻¹) to confirm functional groups like the tert-butyl carbonyl stretch (~1680 cm⁻¹).

- NMR (1H/13C) to resolve piperidine and pyrimidine proton environments.

Purity can be validated via HPLC with ≥98% thresholds, as demonstrated for structurally related compounds .

Q. What are the key steps in the synthetic pathway, and what are common pitfalls?

- Answer : A representative synthesis involves:

Coupling : React N-Boc-4-piperidone with pyrimidin-2-ylamine derivatives under reductive amination conditions.

Aminomethylation : Introduce the aminomethyl group via Mannich-like reactions.

Purification : Use silica gel chromatography or recrystallization.

Pitfalls : Incomplete Boc deprotection or side reactions at the pyrimidine ring. Yields (~83%) can be optimized by controlling reaction temperature and stoichiometry .

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and scalability?

- Answer :

- Catalyst Screening : Use palladium or nickel catalysts for C–N coupling steps to reduce byproducts.

- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to enhance reaction rates.

- Flow Chemistry : Implement continuous flow systems for exothermic steps (e.g., aminomethylation) to improve heat dissipation and scalability.

- Quality-by-Design (QbD) : Use DoE (Design of Experiments) to identify critical process parameters (e.g., pH, temperature) for robustness .

Q. How do steric and electronic effects of the tert-butyl and pyrimidinyl groups influence reactivity?

- Answer :

- Steric Effects : The tert-butyl group shields the piperidine ring, reducing nucleophilic attack at the carbamate oxygen.

- Electronic Effects : The pyrimidinyl ring’s electron-deficient nature directs electrophilic substitution to the 5-position. Computational studies (DFT) predict enhanced stability of intermediates due to resonance effects.

- Experimental Validation : Substituent scrambling (e.g., replacing tert-butyl with methyl) reduces hydrolytic stability by 40%, confirming steric contributions .

Q. What strategies resolve contradictions in biological activity data between this compound and its analogs?

- Answer :

- Comparative SAR Studies : Test analogs with incremental modifications (e.g., pyrimidine vs. pyridine rings).

- Binding Assays : Use SPR (Surface Plasmon Resonance) to measure target affinity differences.

- Metabolic Profiling : Compare hepatic microsomal stability to identify pharmacokinetic outliers.

For example, replacing the tert-butyl group with isopropyl in analogs reduces CYP3A4 inhibition by 60%, explaining divergent in vivo results .

Q. How can computational modeling predict interactions with biological targets?

- Answer :

- Docking Simulations : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR). Pyrimidine nitrogen atoms form key H-bonds with hinge regions.

- MD Simulations : Assess conformational stability of the piperidine ring in lipid bilayers.

- ADMET Prediction : Tools like SwissADME estimate logP (~2.1) and BBB permeability, aligning with experimental Caco-2 permeability data (Papp > 5 × 10⁻⁶ cm/s) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.